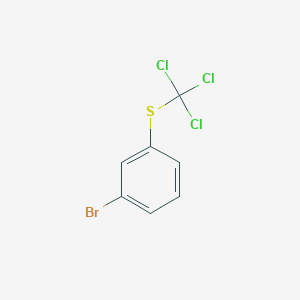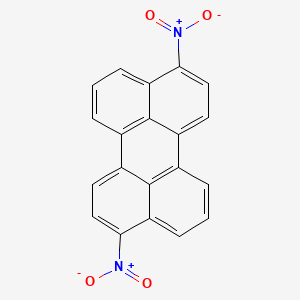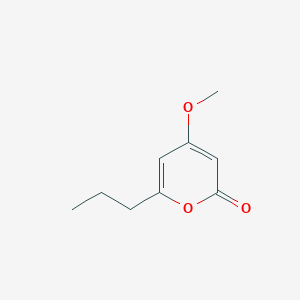
2H-Pyran-2-one, 4-methoxy-6-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4-methoxy-6-propyl-: is a heterocyclic organic compound with the molecular formula C9H12O3 It belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-methoxy-6-propyl- can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under acidic or basic conditions to form the pyranone ring. For example, the reaction of a suitable aldehyde with a β-keto ester in the presence of a base can lead to the formation of the desired compound through a cyclization reaction .
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 4-methoxy-6-propyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 4-methoxy-6-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxylated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2H-Pyran-2-one, 4-methoxy-6-propyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-methoxy-6-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 4-Methoxy-6-phenethyl-2H-pyran-2-one
- 4-Methoxy-6-styryl-2H-pyran-2-one
Comparison: Compared to similar compounds, 2H-Pyran-2-one, 4-methoxy-6-propyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For instance, the propyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability .
Properties
CAS No. |
90673-80-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methoxy-6-propylpyran-2-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-7-5-8(11-2)6-9(10)12-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
RCKBJIXCWVUPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=O)O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)

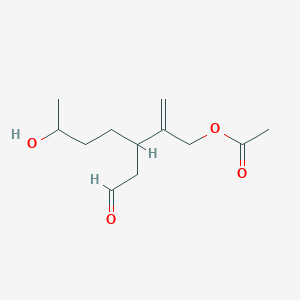
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
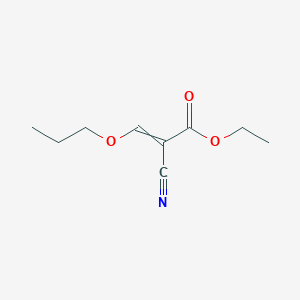

![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)
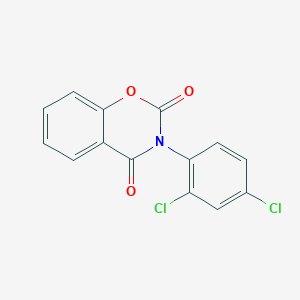

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)
